3,5-Dibromo-4-methoxypyridine 1-oxide
Overview
Description
3,5-Dibromo-4-methoxypyridine 1-oxide: is an organic compound with the molecular formula C6H5Br2NO2 and a molecular weight of 282.92 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of two bromine atoms, a methoxy group, and an N-oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-methoxypyridine 1-oxide typically involves the bromination of 4-methoxypyridine followed by oxidation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The oxidation step can be achieved using hydrogen peroxide or other oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-4-methoxypyridine 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The N-oxide group can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of bases like potassium carbonate.
Major Products Formed:
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Various oxidation states of the N-oxide group.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3,5-Dibromo-4-methoxypyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-4-methoxypyridine 1-oxide involves its interaction with molecular targets through its functional groups. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The bromine atoms and methoxy group contribute to its chemical stability and ability to undergo substitution reactions .
Comparison with Similar Compounds
3,5-Dibromo-4-hydroxypyridine 1-oxide: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-Dibromo-4-methylpyridine 1-oxide: Similar structure but with a methyl group instead of a methoxy group.
3,5-Dibromo-4-ethoxypyridine 1-oxide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness: 3,5-Dibromo-4-methoxypyridine 1-oxide is unique due to the presence of the methoxy group, which influences its reactivity and solubility. The combination of bromine atoms and the N-oxide group provides distinct chemical properties that make it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3,5-dibromo-4-methoxy-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO2/c1-11-6-4(7)2-9(10)3-5(6)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYQEYHOGFRTAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[N+](C=C1Br)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382800 | |
Record name | 3,5-Dibromo-4-methoxypyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
650140-84-4 | |
Record name | 3,5-Dibromo-4-methoxypyridine 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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